o-((2-Methylquinolin-4-yl)methyl)hydroxylamine
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
O-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H12N2O/c1-8-6-9(7-14-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3 |
InChI Key |
GDVRIADYKVGDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CON |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The quinoline derivative precursor, often 2-methylquinolin-4-ylmethyl halide or ester, is synthesized by classical quinoline synthetic routes such as Skraup or Friedländer synthesis, followed by functionalization at the 4-position. For example, the 4-position can be converted to a halomethyl group (e.g., bromomethyl) to serve as a leaving group for nucleophilic substitution.
Purification and Characterization
- The crude product is typically extracted with organic solvents (ethyl acetate), washed with water, dried over sodium sulfate, and purified by crystallization from ethanol or other solvents.
- Characterization includes NMR (¹H and ¹³C), mass spectrometry (MALDI or ESI), and elemental analysis to confirm structure and purity.
Comparative Table of Preparation Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Quinoline derivative synthesis (e.g., Skraup method) | Various | Reflux | Several hours | Variable | Base quinoline core with 2-methyl group |
| 2 | Halomethylation or esterification at 4-position | Chloroform, polar aprotic solvents | RT to reflux | Several hours | High | Prepares leaving group for substitution |
| 3 | Hydroxylamine hydrochloride + KOH | Ethanol | Room temp (25°C) | 24–48 hours | 60–70 | Nucleophilic substitution to hydroxylamine |
| 4 | Purification by crystallization | Ethanol or DMF | Ambient | - | - | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions: o-((2-Methylquinolin-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, o-((2-Methylquinolin-4-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a compound of interest in drug discovery .
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Quinoline-based drugs have been used to treat various diseases, including malaria and bacterial infections .
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline moiety allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
The following table summarizes key structural and spectroscopic differences between o-((2-Methylquinolin-4-yl)methyl)hydroxylamine and related hydroxylamine derivatives from the evidence:
Key Observations:
- Aromatic Systems: The quinoline core in the target compound offers a fused heteroaromatic system, distinct from the dihydrobenzodioxin (4b), biphenyl (9f), or pyridine () in analogs.
- Substituent Effects: The 2-methyl group on quinoline may sterically hinder interactions compared to electron-withdrawing groups like chloro () or CF3 ().
- Spectroscopic Data: Analogs such as 4b and 9g show distinct aromatic proton shifts (e.g., 6.81–6.75 ppm for dihydrobenzodioxin vs. ~7–8 ppm expected for quinoline).
Functional and Application Comparisons
- Medicinal Chemistry Potential: Quinoline derivatives are often explored for drug discovery, whereas compounds like 9f and 9g are studied as enzyme ligands or pharmacological chaperones. The target compound’s hydroxylamine group may mimic transition states in enzymatic reactions, similar to biphenyl derivatives.
- Agrochemical Relevance: The trifluoromethyl group in enhances stability and bioactivity in pesticides, a feature absent in the target compound. However, the quinoline scaffold could offer insecticidal or herbicidal properties.
- Synthetic Utility: The dihydrobenzodioxin derivative (4b) is synthesized in high yield (85%), suggesting efficient routes for benzodioxin-hydroxylamine hybrids. Quinoline-based analogs might require more complex protocols due to aromatic nitrogen reactivity.
Biological Activity
The compound o-((2-Methylquinolin-4-yl)methyl)hydroxylamine is a derivative of quinoline that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves the reaction of 2-methylquinoline with hydroxylamine derivatives. The resulting compound exhibits specific structural features that contribute to its biological activity, such as the hydroxylamine functional group, which is known for its reactivity and ability to interact with various biological targets.
Anticancer Activity
Research has shown that quinoline derivatives, including this compound, exhibit significant anticancer properties. For example, studies indicate that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In one study, a related quinoline derivative demonstrated an IC50 value of 0.5 nM against HCT116 cell lines, showcasing potent antiproliferative effects .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HCT116 | TBD |
| Related Quinoline Derivative | HCT116 | 0.5 |
| IsoCA-4 | HCT116 | 12a (TBD) |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Quinoline derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain quinoline compounds can inhibit biofilm formation and reduce planktonic microbial growth at low MIC values .
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Related Compound | Escherichia coli | 0.156 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the hydroxylamine group enhances its reactivity with biological targets, while the quinoline moiety contributes to its lipophilicity and ability to penetrate cellular membranes.
Key Findings from SAR Studies
- Hydroxylamine Group : Essential for biological activity due to its ability to form reactive intermediates.
- Quinoline Core : Provides structural stability and enhances interaction with cellular targets.
- Substituents : Modifications on the quinoline ring can significantly influence potency and selectivity against cancer or microbial cells.
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:
- Anticancer Trials : A phase I trial involving a related compound showed promising results in patients with advanced solid tumors, leading to further investigations into dosage optimization and combination therapies.
- Antimicrobial Applications : A study demonstrated the efficacy of a similar quinoline derivative in treating infections caused by resistant strains of bacteria, suggesting potential for use in combination therapies for enhanced efficacy.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for o-((2-Methylquinolin-4-yl)methyl)hydroxylamine, and how can purity be validated?
- Answer : The synthesis can be achieved via Pd-catalyzed cross-coupling reactions, as demonstrated in quinoline derivative synthesis (e.g., coupling 2-methylquinoline-4-carbaldehyde with hydroxylamine derivatives under reducing conditions). Purification typically involves column chromatography or crystallization in solvents like ethyl acetate. Purity validation requires 1H NMR to confirm structural integrity (e.g., characteristic peaks for quinoline protons and hydroxylamine groups) and HRMS for molecular mass confirmation .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Answer : 1H/13C NMR is critical for identifying substituent environments (e.g., methylquinoline protons at δ 2.6–3.1 ppm, hydroxylamine NH at δ 5.0–6.0 ppm). FT-IR can confirm hydroxylamine O–H/N–H stretches (~3200–3500 cm⁻¹). For quantification, GC/MS or HPLC-MS with derivatization (e.g., using PFBHA for carbonyl adducts) improves sensitivity, as seen in analogous methods for hydroxylamine derivatives .
Q. How can researchers optimize the derivatization efficiency of this compound for carbonyl compound analysis in complex matrices?
- Answer : Derivatization efficiency depends on pH (optimize to ~3–5), reaction time (30–60 min), and molar excess of the hydroxylamine derivative (2–5× stoichiometry). Use GC/MS with selected ion monitoring (SIM) to track derivatized products, as validated for PFBHA in detecting carbonyls with detection limits <0.2 µmolL⁻¹ .
Advanced Research Questions
Q. How do structural modifications at the quinoline ring influence the reactivity of this compound in nucleophilic reactions?
- Answer : Substituents like electron-donating groups (e.g., methoxy at position 2) enhance stability by reducing quinoline ring electron deficiency, while electron-withdrawing groups (e.g., nitro) increase electrophilicity at the hydroxylamine moiety. Reactivity trends can be assessed via Hammett plots using substituted quinoline derivatives .
Q. What experimental design considerations are critical when investigating the stability of this compound under varying pH and temperature conditions?
- Answer : Design accelerated stability studies at elevated temperatures (40–60°C) and pH ranges (1–12). Monitor degradation via HPLC-UV and identify byproducts using LC-MS/MS . Storage below -20°C is recommended for long-term stability, as observed for structurally related hydroxylamine derivatives .
Q. When encountering contradictory data in the quantification of this compound derivatives, what validation steps should be prioritized to resolve discrepancies?
- Answer : Prioritize method validation per ICH guidelines:
- Specificity : Confirm absence of matrix interference via spiked recovery experiments .
- Reproducibility : Compare inter-lab results using standardized protocols.
- Cross-validation : Use orthogonal techniques (e.g., NMR vs. HRMS ) to verify structural assignments. Contradictions in detection limits (e.g., GC/MS vs. LC-MS) may arise from derivatization efficiency or ionization variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
